Lipophilicity-Driven Differentiation: XLogP3 of 6241-44-7 vs. Unsubstituted Phenyl Analog
6241-44-7 exhibits a computed XLogP3 of 5.3, which is 1.59 log units higher than the unsubstituted phenyl analog 7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (LogP 3.71) [1]. This difference corresponds to an approximately 39-fold higher theoretical octanol-water partition coefficient, placing 6241-44-7 closer to the upper boundary of Lipinski-compliant lipophilicity (Rule of 5 threshold: LogP ≤ 5) while the phenyl analog resides in a more moderately lipophilic space [2]. The increased lipophilicity is conferred by the additional phenyl ring in the biphenyl moiety, which also increases molecular weight from 320.34 to 396.4 g/mol [1].
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 5.3 (6241-44-7, biphenyl analog) |
| Comparator Or Baseline | LogP = 3.71 (7-(2-oxo-2-phenylethoxy) analog; Hit2Lead SC-6138234) |
| Quantified Difference | ΔLogP = +1.59 (~39-fold higher partition coefficient) |
| Conditions | Computed values from PubChem XLogP3 algorithm and Hit2Lead/ALOGPS consensus; no experimental logD₇.₄ data available |
Why This Matters
This lipophilicity difference directly impacts compound handling (DMSO solubility, aqueous precipitation risk), membrane permeability in cell-based assays, and potential for non-specific protein binding, making 6241-44-7 functionally non-interchangeable with the simpler phenyl analog.
- [1] PubChem CID 1916910: XLogP3-AA = 5.3. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
